Home > Products > Screening Compounds P20887 > [1-(3-Phenylpropyl)cyclobutyl]methanol
[1-(3-Phenylpropyl)cyclobutyl]methanol -

[1-(3-Phenylpropyl)cyclobutyl]methanol

Catalog Number: EVT-13990999
CAS Number:
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identity and Classification
The compound [1-(3-Phenylpropyl)cyclobutyl]methanol is a cyclic alcohol characterized by its cyclobutyl structure and a phenylpropyl substituent. Its molecular formula is C13H18OC_{13}H_{18}O, and it is classified as an organic compound, specifically a cycloalkyl alcohol. This compound can be utilized in various chemical applications due to its unique structural features, which provide specific reactivity patterns and biological interactions.

Synthesis Analysis

Synthesis Methods
The synthesis of [1-(3-Phenylpropyl)cyclobutyl]methanol can be achieved through several methods, primarily involving the reaction of cyclobutyl derivatives with phenylpropyl reagents. A common synthetic route includes:

  1. Formation of Cyclobutyl Alcohol: Starting from cyclobutyl halides (e.g., cyclobutyl bromide), a nucleophilic substitution reaction can be performed with phenylpropyl lithium or magnesium halides.
  2. Reduction Reactions: The resulting intermediate can be reduced using reducing agents like lithium aluminum hydride to yield the desired alcohol.

Technical Details
The reactions are typically carried out under inert conditions to prevent oxidation or unwanted side reactions. The use of solvents such as tetrahydrofuran or diethyl ether is common to facilitate the reaction mechanism.

Molecular Structure Analysis

Structural Characteristics
The molecular structure of [1-(3-Phenylpropyl)cyclobutyl]methanol features a cyclobutane ring bonded to a methanol group and a phenylpropyl chain. The key structural components include:

  • Cyclobutane Ring: A four-membered carbon ring providing rigidity.
  • Phenylpropyl Group: An aromatic substituent that enhances the compound's lipophilicity and potential biological activity.
  • Hydroxymethyl Group: Contributes to the compound's classification as an alcohol.

Structural Data

  • Molecular Formula: C13H18OC_{13}H_{18}O
  • Molecular Weight: 206.28 g/mol
  • Key Bond Angles and Lengths: Typical bond angles in cyclobutane are around 90 degrees, while the bond lengths for C-C and C-O are approximately 1.54 Å and 1.43 Å, respectively.
Chemical Reactions Analysis

Reactivity Profile
[1-(3-Phenylpropyl)cyclobutyl]methanol can participate in various chemical reactions, including:

  1. Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction Reactions: The compound can also undergo reduction to form more saturated derivatives.
  3. Substitution Reactions: The phenylpropyl group may undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substituents for Electrophilic Reactions: Halogens, nitrating agents.
Mechanism of Action

Biological Interaction Mechanism
The mechanism of action for [1-(3-Phenylpropyl)cyclobutyl]methanol involves its interaction with biological targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins or enzymes.

Data on Biological Activity

Research indicates that compounds with similar structures may exhibit modulatory effects on neurotransmitter systems, potentially influencing pharmacological profiles relevant to drug discovery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 210 °C.
  • Density: Around 0.95 g/cm³ at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and diethyl ether.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity with Acids/Bases: Can undergo protonation/deprotonation reactions depending on pH levels.
Applications

Scientific Uses

[1-(3-Phenylpropyl)cyclobutyl]methanol has potential applications in various fields:

  1. Pharmaceutical Development: Its structural properties make it a candidate for drug development targeting specific receptors or enzymes.
  2. Chemical Research: Used as an intermediate in organic synthesis for producing more complex molecules.
  3. Material Science: Investigated for its properties in polymer chemistry or as a building block in materials science.
Synthetic Methodologies and Structure-Activity Relationship (SAR) Analysis

Retrosynthetic Strategies for Cyclobutane Core Functionalization

The synthesis of [1-(3-Phenylpropyl)cyclobutyl]methanol requires strategic disconnections focused on constructing the strained cyclobutane ring while incorporating the phenylpropyl and hydroxymethyl functionalities. Two primary retrosynthetic approaches dominate the literature for such architectures, leveraging either intramolecular [2+2] cycloadditions or ring-contraction methodologies [1] [3].

The first approach disconnects the cyclobutane ring at the bond adjacent to the quaternary carbon, suggesting cyclobutanation via [2+2] photocycloaddition of an appropriately substituted alkene and vinyl precursor. This route is exemplified by the photochemical dimerization of phenylpropyl-substituted acrylate derivatives under UV irradiation, followed by reduction of the ester functionalities to yield the hydroxymethyl group. Key challenges involve controlling regioselectivity during the cycloaddition and minimizing oligomerization side products. Yields typically range from 35-55% for the cycloaddition step, necessitating careful optimization of reaction concentration and light intensity [1].

The second major retrosynthetic pathway involves ring contraction of readily available cyclopentanone precursors. Here, the quaternary carbon originates from the carbonyl carbon of the cyclopentanone. A Favorskii rearrangement serves as the pivotal step: halogenation at the α-position followed by nucleophilic substitution (e.g., with phenylpropylmagnesium bromide) and subsequent treatment with hydroxide induces rearrangement to the cyclobutanecarboxylate. Hydrolysis and reduction then afford the target alcohol. While this route offers superior stereocontrol compared to photocycloadditions, it suffers from longer synthetic sequences (typically 5-7 steps versus 3-4 for photocycloadditions) and moderate yields (40-60%) in the rearrangement step [3].

Table 1: Comparison of Retrosynthetic Approaches to [1-(3-Phenylpropyl)cyclobutyl]methanol

StrategyKey StepAdvantagesLimitationsOverall Yield
Intramolecular [2+2] PhotocycloadditionUV-mediated cyclizationShorter synthetic route (3-4 steps)Regioselectivity issues; oligomer formation15-25%
Favorskii Ring ContractionHalogenation/RearrangementBetter stereochemical controlLonger sequence (5-7 steps); moderate yields12-18%

Recent advances utilize transition metal-catalyzed cyclobutanation, particularly with dirhodium catalysts enabling asymmetric synthesis. However, applying these to the specific 1,3-disubstitution pattern in [1-(3-Phenylpropyl)cyclobutyl]methanol remains challenging due to steric hindrance around the forming ring [1].

Stereochemical Control in Cyclobutylmethanol Derivatives

The stereochemistry of [1-(3-Phenylpropyl)cyclobutyl]methanol profoundly impacts its conformational rigidity and biological interactions, particularly with TRPV1. The compound possesses a chiral quaternary carbon at the bridgehead position (C1), rendering the molecule stereogenic. Synthesis typically yields racemic mixtures unless chiral auxiliaries or catalysts are employed [1] [5].

Molecular modeling and crystallographic studies reveal distinct conformational preferences for different stereoisomers. The trans-configuration (where the phenylpropyl and hydroxymethyl substituents adopt equatorial-like orientations relative to the cyclobutane plane) demonstrates superior alignment with the TRPV1 hydrophobic binding pocket compared to the cis-isomer. This preference arises from reduced torsional strain (Pitzer strain) and van der Waals repulsion within the receptor cavity. Energy calculations indicate the trans-isomer is approximately 2.8 kcal/mol more stable in the bioactive conformation than the cis-counterpart when bound to TRPV1 [5].

The hydroxymethyl group's orientation serves as a critical pharmacophoric element. In high-affinity TRPV1 antagonists, the alcohol functionality engages in hydrogen bonding with Thr551 located in the vanilloid binding pocket (VBP). For [1-(3-Phenylpropyl)cyclobutyl]methanol, the trans-configuration positions the hydroxyl group optimally for this interaction (distance to Thr551: ~2.7 Å), while the cis-isomer experiences steric clash with Tyr511, increasing the H-bond distance to >3.5 Å and reducing binding affinity by over 10-fold [1] [5].

Table 2: Conformational and Energetic Analysis of Stereoisomers

StereoisomerRelative Energy (kcal/mol)H-bond Distance to Thr551 (Å)Key Interactions
(1R)-trans0.0 (Reference)2.69 ± 0.15Optimal H-bond with Thr551; hydrophobic contact with Leu547; π-stacking with Tyr511
(1S)-cis+2.83.52 ± 0.30Steric clash with Tyr511; suboptimal H-bond geometry; reduced hydrophobic contact

Enantioselective synthesis strategies have been developed to access the preferred (1R) enantiomer. Chiral pool approaches start from (R)-pulegone, while catalytic methods employ asymmetric [2+2] cycloadditions with Davies’ chiral dirhodium catalysts (Rh₂(S-DOSP)₄), achieving enantiomeric excesses (ee) up to 88%. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) on racemic acetate precursors also provides enantiopure alcohol, though with maximum theoretical yield limited to 50% [5].

Modifications at the 3-Phenylpropyl Substituent: Impact on Bioactivity

The 3-phenylpropyl moiety in [1-(3-Phenylpropyl)cyclobutyl]methanol serves as a structural mimic of capsaicin's hydrophobic domain, crucial for van der Waals interactions within the TRPV1 binding pocket. Systematic modifications reveal profound SAR effects on antagonistic potency [3] [5].

Aromatic Ring Substitutions: Electron-donating groups (EDGs) at the meta-position consistently enhance antagonistic activity. For instance, a 3-methoxy substituent boosts potency by ~3-fold (IC₅₀ = 0.28 µM) compared to the unsubstituted parent (IC₅₀ = 0.85 µM). This improvement correlates with strengthened π-stacking interactions with Tyr511 and additional hydrophobic contacts. Conversely, para-substitution generally reduces activity due to altered torsion angles that misalign the ring within the hydrophobic cleft. Strong electron-withdrawing groups (EWGs) like nitro or cyano at any position diminish potency by >10-fold, likely through reduced electron density impairing cation-π interactions with Arg557 [5].

Linker Length and Branching: Varying the alkyl tether length between the cyclobutane and phenyl ring identifies the three-carbon (propyl) linker as optimal. Shortening to ethyl (two carbons) reduces flexibility, hindering the aromatic ring from reaching its deepest binding position, resulting in a 5-fold potency drop. Elongation to butyl (four carbons) increases conformational entropy penalty upon binding, diminishing affinity 3-fold. Introduction of methyl branching at the α- or β-position of the propyl linker enhances rigidity and improves selectivity over related TRP channels. Specifically, α-methyl substitution increases TRPV1/TRPA1 selectivity by 15-fold without compromising TRPV1 potency (IC₅₀ = 0.41 µM) [3].

Heteroatom Incorporation: Replacing the methylene group adjacent to the phenyl ring with oxygen (yielding 3-phenoxypropyl analogues) significantly reduces antagonistic activity (IC₅₀ > 10 µM). This loss stems from disrupted hydrophobic contacts and potential dipole-dipole repulsion with Glu570. Conversely, sulfur substitution maintains potency (IC₅₀ = 0.92 µM) while improving metabolic stability against CYP3A4-mediated oxidation [5].

Table 3: SAR of 3-Phenylpropyl Modifications on TRPV1 Antagonism

ModificationExample CompoundTRPV1 IC₅₀ (µM)Key SAR Insight
Unsubstituted[1-(3-Phenylpropyl)cyclobutyl]methanol0.85Baseline activity
3-OMe Phenyl[1-(3-(3-Methoxyphenyl)propyl)cyclobutyl]methanol0.28Enhanced π-stacking & hydrophobic contacts
4-F Phenyl[1-(3-(4-Fluorophenyl)propyl)cyclobutyl]methanol1.42Altered torsion angle reduces binding depth
α-Methyl Branching[1-(3-Phenylbutyl)cyclobutyl]methanol0.41Improved selectivity; reduced conformational penalty
Sulfur Linker (β-position)[1-(2-Phenethylthioethyl)cyclobutyl]methanol0.92Maintained potency with enhanced metabolic stability
Phenoxypropyl[1-(3-Phenoxypropyl)cyclobutyl]methanol>10Disrupted hydrophobic packing; potential dipole repulsion

Comparative SAR of Cyclobutane-Containing Analogues in TRPV1 Antagonism

[1-(3-Phenylpropyl)cyclobutyl]methanol belongs to an emerging class of TRPV1 antagonists featuring strained aliphatic rings. Its SAR profile shows distinct advantages and limitations compared to other cyclobutane-containing antagonists and classical vanilloid scaffolds [1] [6].

Versus Classical Vanilloids (e.g., Capsazepine): Unlike capsazepine's thiourea moiety, which suffers from metabolic instability and hERG channel inhibition, the cyclobutylmethanol core demonstrates superior selectivity and safety potential. The absence of the vanillyl group's phenolic OH eliminates agonist activity (residual in capsazepine at high concentrations) while reducing oxidative metabolism. Crucially, [1-(3-Phenylpropyl)cyclobutyl]methanol shows >100-fold selectivity over hERG (IC₅₀ > 30 µM) compared to capsazepine's narrow margin (TRPV1 IC₅₀ = 0.21 µM; hERG IC₅₀ = 1.8 µM). This improved profile stems from reduced cationic charge development in the cyclobutane core versus the protonatable thiourea [6].

Versus Larger Cycloalkyl Analogues: Replacing cyclobutane with cyclopentane or cyclohexane rings significantly diminishes TRPV1 antagonism. Cyclopentyl analogues exhibit 8-10-fold lower potency due to increased ring flexibility (entropic penalty) and suboptimal projection of the pharmacophoric elements. Cyclohexyl derivatives suffer from severe steric clash within the compact vanilloid binding pocket (VBP), reducing affinity by >20-fold. This confirms cyclobutane's optimal size for balancing rigidity and minimal steric hindrance [1].

Versus Heterocyclic Cores (e.g., Pyridinyl/Piperazinyl): While heterocycles like pyridine offer synthetic advantages, they often induce off-target activity at voltage-gated calcium channels. [1-(3-Phenylpropyl)cyclobutyl]methanol exhibits superior selectivity (no significant activity at Caᵥ1.2, Caᵥ2.2, or Caᵥ3.2 at 10 µM) compared to piperazinyl-based antagonists like SB-705498, which inhibits Caᵥ2.2 with IC₅₀ = 2.7 µM. The cyclobutane's aliphatic nature likely avoids cation-π interactions responsible for this off-target binding [1] [6].

Key Pharmacophore Alignment: The compound satisfies three critical pharmacophore features for TRPV1 antagonism:

  • Hydrophobic Capability: The phenylpropyl group occupies the deep hydrophobic pocket formed by Leu515, Leu547, and Tyr511.
  • Hydrogen Bond Acceptor: The hydroxyl group acts as an H-bond donor to Thr551 (unlike classical antagonists that accept H-bonds).
  • Linker Flexibility: The propyl spacer enables optimal distance (9.5 ± 0.7 Å) between the hydrophobic cap and hydrogen bond donor [6].

Table 4: Pharmacophore Comparison of TRPV1 Antagonists Containing Cyclobutane

Compound ClassRepresentative StructureTRPV1 IC₅₀ (µM)Key Pharmacophore FeaturesSelectivity Issues
Cyclobutylmethanol[1-(3-Phenylpropyl)cyclobutyl]methanol0.85Aliphatic rigidity; H-bond donor hydroxyl; optimal linker lengthMinimal off-target (hERG IC₅₀ >30 µM)
Classical VanilloidCapsazepine0.21Thiourea H-bond acceptor/donor; phenolic OH; flexible linkerhERG inhibition (IC₅₀=1.8 µM); partial agonist
Piperazinyl AntagonistSB-7054980.015Urea H-bond acceptor; halogenated aryl; basic nitrogenCaᵥ2.2 inhibition (IC₅₀=2.7 µM)
Pyridinyl AntagonistMDR-6520.043Pyridine H-bond acceptor; trifluoromethyl; amide linkerTRPA1 activation (EC₅₀=3.1 µM)

Design Hybrids: Recent efforts hybridize the cyclobutylmethanol scaffold with pharmacophoric elements from high-affinity antagonists. Incorporating a urea moiety adjacent to the cyclobutane (e.g., converting the alcohol to aminomethyl and derivatizing to urea) yields compounds like UB-3P-CyBu-127 with sub-100 nM potency (IC₅₀ = 0.079 µM). This hybrid maintains the advantageous selectivity profile while gaining additional H-bond interactions with Glu570 and Arg579 [1].

Properties

Product Name

[1-(3-Phenylpropyl)cyclobutyl]methanol

IUPAC Name

[1-(3-phenylpropyl)cyclobutyl]methanol

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c15-12-14(10-5-11-14)9-4-8-13-6-2-1-3-7-13/h1-3,6-7,15H,4-5,8-12H2

InChI Key

FSBHWOXIBWRDDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCCC2=CC=CC=C2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.